molecular formula C7H18ClNO B6270618 (2R)-2-amino-2-methylhexan-1-ol hydrochloride CAS No. 2194586-64-4

(2R)-2-amino-2-methylhexan-1-ol hydrochloride

Cat. No.: B6270618
CAS No.: 2194586-64-4
M. Wt: 167.68 g/mol
InChI Key: MPNSNLXHQFECHM-OGFXRTJISA-N
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Description

(2R)-2-Amino-2-methylhexan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-methylhexan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylhexan-1-ol.

    Amination Reaction: The hydroxyl group of 2-methylhexan-1-ol is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under suitable conditions.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the desired (2R)-enantiomer.

    Hydrochloride Formation: Finally, the (2R)-2-amino-2-methylhexan-1-ol is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursor compounds.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-2-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated derivatives, alkylated amines.

Scientific Research Applications

(2R)-2-Amino-2-methylhexan-1-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-methylhexan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

    (1S,2R)-(+)-Ephedrine Hydrochloride: A structurally similar compound with stimulant properties.

    2-Aminothiazole-Based Compounds: Known for their diverse biological activities.

Uniqueness:

    Chirality: The (2R)-enantiomer of 2-amino-2-methylhexan-1-ol hydrochloride provides specific stereochemical advantages in synthesis.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in multiple applications.

Properties

CAS No.

2194586-64-4

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

(2R)-2-amino-2-methylhexan-1-ol;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-3-4-5-7(2,8)6-9;/h9H,3-6,8H2,1-2H3;1H/t7-;/m1./s1

InChI Key

MPNSNLXHQFECHM-OGFXRTJISA-N

Isomeric SMILES

CCCC[C@](C)(CO)N.Cl

Canonical SMILES

CCCCC(C)(CO)N.Cl

Purity

95

Origin of Product

United States

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